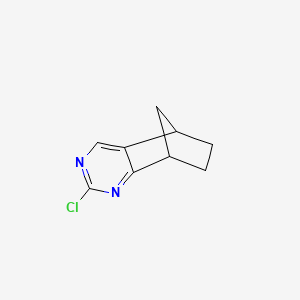

2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 5,6,7,8-tetrahydroquinazolines, a family to which CMTQ belongs, can be achieved using α-aminoamidines . The reaction with bis-benzylidene cyclohexanones occurs in mild conditions and is characterized by excellent yields . The newly synthesized derivatives of 5,6,7,8-tetrahydroquinazoline bear protecting groups at the C2- tert -butyl moiety of a quinazoline ring, which can be easily cleaved, opening up further opportunities for their functionalization .Molecular Structure Analysis

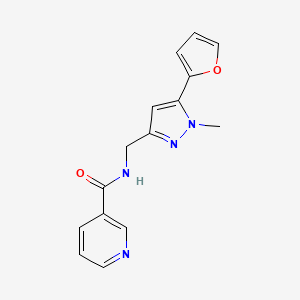

The molecular structure of CMTQ consists of a quinazoline ring system, which is a bicyclic compound containing two nitrogen atoms in a six-membered ring. This structure is part of a larger class of compounds known as heteroaromatics, which contain at least one atom that is not carbon within the aromatic ring.科学的研究の応用

Chiral Pt(II)/Pd(II) Pincer Complexes

A study highlighted the synthesis of chiral C2-symmetric NCN ligand, involving a compound structurally related to 2-Chloro-5,8-methano-5,6,7,8-tetrahydroquinazoline. This study explored its applications in catalytic asymmetric aldol and silylcyanation reactions, emphasizing the role of such compounds in asymmetric catalysis. The intramolecular C–H⋯Cl hydrogen bonding indicated by NMR and X-ray crystal structure analysis suggests potential in the development of novel catalytic systems for asymmetric synthesis (Yoon et al., 2006).

Tetraazamacrocycle Complexation

Research into tetraazamacrocycles bearing quinoline pendant arms, including 5-chloro-8-hydroxyquinoline derivatives, demonstrates their complexation properties with metals such as Cu2+, Zn2+, Cd, and Pb. This work underscores the relevance of such compounds in the development of selective and stable metal ion sensors, with applications ranging from analytical reagents to potential use in environmental monitoring and metal recovery processes (Cui et al., 2003).

Photophysical Properties of Chloroquinoline Derivatives

A series of chloroquinoline-based chalcones, incorporating 1,2,3-triazole moieties, were synthesized and their photophysical properties examined. The study of these compounds, including variations like 7-chloroquinolin-4-yl derivatives, in different solvents contributes to understanding their potential applications in the field of organic electronics, photonics, and as fluorescence probes for sensing applications. The investigation of solvent effects on emission spectra and quantum yields provides insights into their photophysical behavior in diverse environments (Singh et al., 2015).

Synthesis of Quinazolinones via Diels–Alder Reactions

The development of methods for the synthesis of variously substituted tetrahydroquinazolinones through Diels–Alder reactions of phenyl vinyl sulfone with cyclobutene-annelated pyrimidinones indicates the versatility of chloroquinoline derivatives in synthetic organic chemistry. These methodologies offer routes to a range of quinazolinone derivatives, highlighting the utility of such compounds in the synthesis of complex organic molecules with potential pharmaceutical applications (Dalai et al., 2006).

将来の方向性

The future directions for CMTQ research could involve its potential use in the treatment of diseases. For instance, the synthesized compounds have shown high inhibition activity against β-glucosidase, suggesting a novel tetrahydroquinazoline scaffold for the treatment of diabetes . Furthermore, they may be promising candidates for the molecular design and the development of new antitubercular agents against multidrug-resistant strains of the Tubercle bacillus .

特性

IUPAC Name |

4-chloro-3,5-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-9-11-4-7-5-1-2-6(3-5)8(7)12-9/h4-6H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNUMAMGWSOWRBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3=CN=C(N=C23)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-((4-chlorophenyl)sulfonyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)propanamide](/img/structure/B2780238.png)

![4-((3-Chloro-2-methylphenyl)sulfonyl)-7-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2780242.png)

![N-(2-{1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2780245.png)

![N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2780249.png)

![(Z)-3-(((2-ethylphenyl)amino)methylene)-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780251.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl acetate](/img/structure/B2780257.png)

![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)benzoate](/img/structure/B2780259.png)